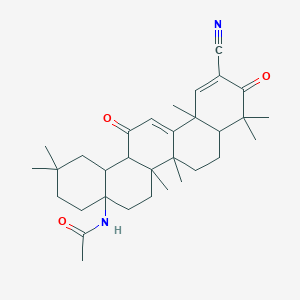![molecular formula C25H32N4O4 B10835364 7-[4-[3-[4-(morpholin-4-ylmethyl)phenoxy]propyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B10835364.png)
7-[4-[3-[4-(morpholin-4-ylmethyl)phenoxy]propyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID29334795-Compound-62: is a small molecular drug with a molecular weight of 452.5. It is known for its therapeutic potential and has been studied for its interactions with various biological targets .
Preparation Methods
The synthetic routes and reaction conditions for PMID29334795-Compound-62 involve several steps. The preparation method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods are optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
PMID29334795-Compound-62 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID29334795-Compound-62 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and in biology for investigating cellular processes. In medicine, it has potential therapeutic applications, and in industry, it is used in the development of new materials and chemicals .
Mechanism of Action
The mechanism of action of PMID29334795-Compound-62 involves its interaction with specific molecular targets, such as the dopamine D2 receptor. It exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
PMID29334795-Compound-62 is unique compared to other similar compounds due to its specific molecular structure and biological activity. Similar compounds include those that interact with the same molecular targets but may differ in their chemical structure and potency .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C25H32N4O4 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
7-[4-[3-[4-(morpholin-4-ylmethyl)phenoxy]propyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C25H32N4O4/c30-25-26-22-3-1-4-23(24(22)33-25)29-12-10-27(11-13-29)9-2-16-32-21-7-5-20(6-8-21)19-28-14-17-31-18-15-28/h1,3-8H,2,9-19H2,(H,26,30) |
InChI Key |
JHTDAMZJAOPBAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=C(C=C2)CN3CCOCC3)C4=CC=CC5=C4OC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-methylpyridin-3-yl)-5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-1H-indazole-3-carboxamide](/img/structure/B10835287.png)
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(2-methylpyrimidin-5-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835294.png)

![4-[3-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzene-1,2-diol](/img/structure/B10835306.png)
![2-(2,2-Dimethylpropyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3-one](/img/structure/B10835324.png)


![6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one](/img/structure/B10835338.png)

![1-[4-[(1-Cyclobutylpiperidin-4-ylidene)methyl]phenyl]-4-methoxycyclohexan-1-ol](/img/structure/B10835347.png)
![1-Cyclobutyl-4-[[4-(1-methylpyrazol-4-yl)phenyl]methylidene]piperidine](/img/structure/B10835354.png)

![[4-[(1-Cyclobutylpiperidin-4-ylidene)methyl]phenyl]-cyclopentylmethanol](/img/structure/B10835375.png)
![3-[5-((4-methylpiperazin-1-yl)methyl)-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine](/img/structure/B10835381.png)
